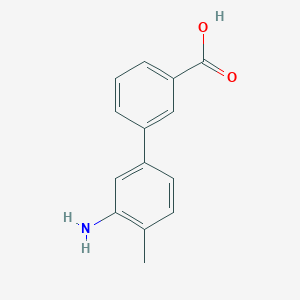

3-(3-Amino-4-methylphenyl)benzoic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(3-amino-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRGMDIDJFJVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-Amino-4-methylphenyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features an amino group and a benzoic acid moiety, which contribute to its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with various biological targets, potentially influencing their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting its potential application as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The phenylurea moiety is believed to interact with specific enzymes and receptors involved in cancer progression .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key molecular targets such as enzymes involved in metabolic pathways and receptors that regulate cellular processes. This interaction could modulate signaling pathways critical for cell growth and survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of various derivatives of benzoic acid, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing a notable zone of inhibition compared to control compounds .

Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The compound was tested on various cancer types, including breast and lung cancer cells, where it exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptotic cells upon treatment with the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 3-(4-Methylphenyl)-1-phenylurea | Moderate | Yes | Receptor modulation |

| 4-Aminobenzoic Acid | Yes | Limited | Folate pathway interference |

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the primary applications of 3-(3-Amino-4-methylphenyl)benzoic acid is in the development of anticancer agents. Research has indicated that derivatives of this compound can act as inhibitors of key signaling pathways involved in cancer proliferation. For instance, compounds derived from this structure have been shown to inhibit the Hedgehog signaling pathway, which is crucial in various cancers, including basal cell carcinoma and medulloblastoma .

Synthesis of Bioactive Molecules

This compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of anthranilic acid derivatives, which have shown potential in enhancing the efficacy of existing chemotherapeutic agents like difluoromethylornithine (DFMO) against pancreatic cancer cells . The ability to modify its structure allows researchers to explore a wide range of biological activities.

Reagent in Organic Synthesis

This compound is frequently used as a reagent in organic synthesis. It can facilitate the formation of complex molecules through various chemical reactions, including amination and acylation processes. This versatility makes it valuable for creating compounds with specific pharmacological properties .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with tailored properties. Its ability to form hydrogen bonds and π-π stacking interactions can be exploited to create novel polymeric materials or nanostructures that could be used in drug delivery systems or as scaffolds for tissue engineering .

Case Study: Hedgehog Pathway Inhibition

A study demonstrated that derivatives of this compound effectively inhibited the Hedgehog signaling pathway. The research involved synthesizing several derivatives and evaluating their inhibitory effects on cancer cell lines. The most potent compounds showed a significant reduction in cell viability and altered expression levels of key proteins involved in cell cycle regulation .

Case Study: Synthesis of Novel Antitumor Agents

Another study focused on synthesizing new antitumor agents using this compound as a starting material. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibits Hedgehog signaling; enhances DFMO efficacy |

| Synthetic Chemistry | Reagent for organic synthesis | Facilitates complex molecule formation |

| Material Science | Development of novel materials | Potential use in drug delivery and tissue engineering |

| Biological Research | Study of bioactive derivatives | Identification of potent inhibitors against cancer |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzoic Acids with Amino Groups

- 3-Amino-4-fluorobenzoic acid (C₇H₆FNO₂): Structural Difference: Replaces the methyl group with fluorine at position 3. Impact: Fluorine’s electronegativity increases acidity (pKa ~2.8) compared to the methyl-substituted analog. The compound’s molecular weight (155.128 g/mol) is lower, and its solubility in polar solvents is enhanced due to fluorine’s polarizability . Applications: Used as a precursor in radiopharmaceuticals due to fluorine’s isotopic properties.

- 3-Amino-4-hydroxybenzoic acid (C₇H₇NO₃, CAS 1571-72-8): Structural Difference: Hydroxyl (-OH) replaces the methyl group. Impact: The hydroxyl group increases hydrogen-bonding capacity, improving water solubility but reducing membrane permeability. Applications: Explored in dietary supplements and antimicrobial agents due to its redox-active phenolic structure .

Benzoic Acids with Heterocyclic Modifications

- 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (C₂₁H₁₄BrN₃O₂): Structural Difference: Incorporates a quinazoline ring with bromine and phenyl substituents. The quinazoline core introduces π-π stacking interactions . Applications: Investigated in cancer research as a kinase inhibitor scaffold .

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (C₉H₈N₄O₂) :

- Structural Difference : Tetrazole ring replaces the phenylamine group.

- Impact : The tetrazole’s aromaticity and acidity (pKa ~4.9) mimic carboxylic acids, offering metabolic stability in drug design. The methyl group on the tetrazole enhances lipophilicity (LogP ~1.2) .

- Applications : Used in peptidomimetics and angiotensin II receptor antagonists .

Benzoic Acids with Aromatic Ethers and Halogens

- 4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄): Structural Difference: Benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups replace amino and methyl substituents. Impact: Electron-donating ether groups reduce acidity (pKa ~4.5) and increase solubility in organic solvents. The benzyl group adds steric hindrance, affecting reaction kinetics in esterification . Applications: Intermediate in synthesizing antioxidants and UV stabilizers .

- 3-(4-Fluorophenyl)benzoic acid (C₁₃H₉FO₂, CAS 10540-39-3): Structural Difference: Fluorophenyl group replaces the aminomethylphenyl moiety. Impact: The fluorine atom’s inductive effect lowers the carboxylic acid’s pKa (~3.1) compared to the non-fluorinated analog. Molecular weight (216.21 g/mol) and LogP (~2.8) favor blood-brain barrier penetration . Applications: Precursor in neuroactive compound synthesis .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Carboxylic Acid) | LogP |

|---|---|---|---|---|---|

| 3-(3-Amino-4-methylphenyl)benzoic acid | C₁₄H₁₃NO₂ | 227.26 | Not reported | ~4.2 (estimated) | 1.8 |

| 3-Amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 210–212 | 2.8 | 1.2 |

| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 285 (dec.) | 4.5 | 0.9 |

| 3-(4-Fluorophenyl)benzoic acid | C₁₃H₉FO₂ | 216.21 | 180–182 | 3.1 | 2.8 |

Vorbereitungsmethoden

Method Overview

This route involves initial nitration of benzoic acid derivatives, followed by selective reduction of the nitro group to an amino group, yielding the target compound.

Step-by-step Process

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Nitration of benzoic acid to form nitrobenzoic acid | Concentrated nitric acid, sulfuric acid, temperature control (~50°C) | Produces 3-nitrobenzoic acid with high regioselectivity |

| 2 | Introduction of the methyl group at the 4-position | Friedel-Crafts alkylation with methyl chloride or methyl iodide, Lewis acid catalyst (AlCl₃) | Selective methylation yields 4-methyl-3-nitrobenzoic acid |

| 3 | Reduction of nitro group to amino group | Catalytic hydrogenation (Pd/C or PtO₂) or chemical reduction with tin or iron in acid or base | Converts nitrobenzoic acid to 3-amino-4-methylbenzoic acid |

Research Findings & Data

- A patent describes the nitration of benzoic acid derivatives followed by catalytic hydrogenation, achieving yields exceeding 90% for the amino derivative.

- Reduction conditions are optimized to prevent over-reduction or side reactions, with palladium catalysts providing high selectivity.

Amide Coupling Strategy Using 3-Nitro-4-chlorobenzoic Acid

Method Overview

This approach involves converting 3-nitro-4-chlorobenzoic acid into an amide intermediate, then reducing the nitro group to an amino group, followed by purification.

Step-by-step Process

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of 3-nitro-4-chlorobenzoyl chloride | Thionyl chloride or oxalyl chloride, reflux | High conversion rate (~98%) |

| 2 | Coupling with 3-chloro-2-methyl aniline | Base (triethylamine), reflux in an inert solvent (e.g., dichloromethane) | Produces amide with yields >95% |

| 3 | Reduction of nitro group to amino | Zinc powder with NaOH solution, temperature ~70–80°C | Yields over 95%, as per patent CN105936625A |

| 4 | Purification | Filtration, chromatography, recrystallization | High purity (>99%) |

Research Findings & Data

- The patent CN105936625A reports an efficient, multi-step synthesis with a total yield exceeding 95%, emphasizing operational simplicity and short cycle time.

- The reduction step using zinc and NaOH is highlighted for its high yield and minimal side reactions.

Alternative Chemical Routes

Using Aromatic Nucleophilic Substitution

- Starting from methyl 4-hydroxy-3-nitrobenzoate, nucleophilic substitution with methyl or ethyl halides introduces methyl groups at the 4-position.

- Subsequent hydrolysis yields the benzoic acid derivative, which can be converted into the amino compound via reduction.

Research Findings & Data

- These methods are less common but have been documented in academic literature for their flexibility in introducing various substituents before reduction.

- Yields vary between 70-85%, with purification being more complex.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Main Advantages | Typical Yield | Notes |

|---|---|---|---|---|---|

| Nitro reduction | Nitrobenzoic acid derivatives | Pd/C, H₂ or Sn, HCl | High selectivity, straightforward | >90% | Widely used industrial process |

| Amide coupling + reduction | 3-nitro-4-chlorobenzoic acid + amine | Thionyl chloride, NaOH, Zn | High yield, operational simplicity | >95% | Patented process (CN105936625A) |

| Nucleophilic substitution | Methyl 4-hydroxy-3-nitrobenzoate | Alkyl halides, hydrolysis | Flexible, suitable for derivatives | 70-85% | Used in academic synthesis |

Research Findings and Considerations

- Operational efficiency: The patented methods emphasize fewer steps, shorter reaction times, and high yields, making them suitable for industrial-scale synthesis.

- Selectivity: Catalytic hydrogenation and zinc reduction are preferred for their high selectivity toward amino groups.

- Purity: Recrystallization and chromatography are essential for obtaining high-purity products, especially for pharmaceutical applications.

- Environmental and safety aspects: Use of less hazardous reagents like catalytic hydrogenation is favored over chemical reductions with heavy metals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Amino-4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols, including Ullmann coupling or Buchwald-Hartwig amination to introduce the amino-methylphenyl group onto the benzoic acid core. For example, coupling 3-amino-4-methylbenzene boronic acid with a halogenated benzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C achieves moderate yields (45–60%) . Optimizing ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) is critical to minimize byproducts like dehalogenated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm regiochemistry of substituents, particularly distinguishing between para- and meta-substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxyl (-COOH) and amino (-NH₂) functional groups. Melting point analysis (e.g., 208–210°C) and HPLC purity assessment (>95%) ensure batch consistency .

Advanced Research Questions

Q. How does the amino-methylphenyl substituent influence the compound’s mechanism of action in biological systems?

- Methodological Answer : The electron-donating methyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group facilitates hydrogen bonding with target proteins (e.g., kinases or GPCRs). Conduct molecular docking studies using software like AutoDock Vina to map interactions with active sites. Validate hypotheses via competitive binding assays (e.g., fluorescence polarization) using truncated analogs lacking the methyl or amino group .

Q. How should researchers address contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers) or pH-dependent ionization of the carboxyl group. Perform systematic stability studies:

- Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry.

- Stability : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) over 14 days. Adjust formulations with cyclodextrins or lipid nanoparticles if instability is observed .

Q. What strategies optimize regioselectivity during functionalization of this compound?

- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing electrophilic substituents (e.g., sulfonation or halogenation). Use directing groups (e.g., -COOH) to control ortho/para substitution. For example, nitration with HNO₃/H₂SO₄ at 0°C preferentially targets the meta position relative to the carboxyl group. Confirm regiochemistry via NOESY NMR .

Q. What experimental designs mitigate side reactions during coupling reactions involving this compound?

- Methodological Answer : Employ kinetic control by maintaining low temperatures (–20°C to 0°C) during coupling steps (e.g., EDC/HOBt-mediated amidation). Use scavengers like polymer-bound trisamine to remove excess activating agents. Monitor reaction progress in real-time via in-situ IR to detect intermediate formation and adjust stoichiometry dynamically .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

- Methodological Answer : Under physiological conditions (37°C, pH 7.4), the carboxyl group may undergo esterification or decarboxylation, reducing bioavailability. In storage, lyophilize the compound and store at –20°C under argon to prevent oxidation of the amino group. Conduct accelerated stability testing (ICH Q1A guidelines) to establish shelf-life .

Q. Can computational models predict the compound’s interaction with novel biological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding kinetics with targets like COX-2 or β-lactamases. Train machine learning models on datasets of similar benzoic acid derivatives to predict IC₅₀ values. Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.